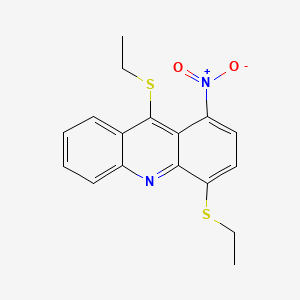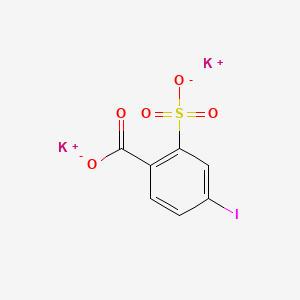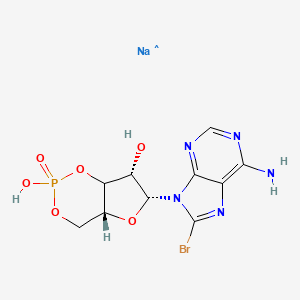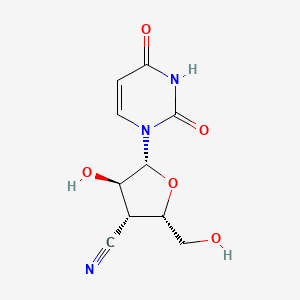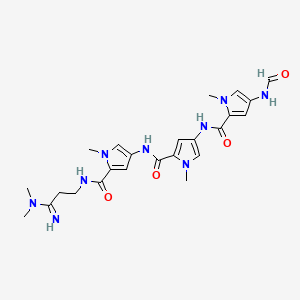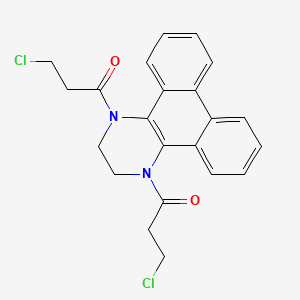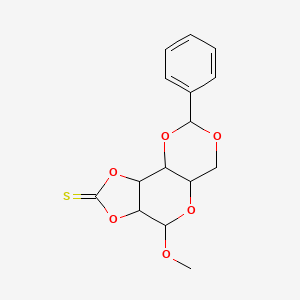
Hexadecyl 4-chlorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 4-chlorobutyrate is an organic compound with the molecular formula C({20})H({39})ClO(_{2}) It is an ester formed from hexadecanol and 4-chlorobutyric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyl 4-chlorobutyrate can be synthesized through esterification. The typical method involves the reaction of hexadecanol with 4-chlorobutyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl 4-chlorobutyrate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanol and 4-chlorobutyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).
Substitution: The chlorine atom in the 4-chlorobutyrate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Hydrolysis: Hexadecanol and 4-chlorobutyric acid.
Reduction: Hexadecyl alcohol and butanol.
Substitution: Various substituted butyrates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl 4-chlorobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the study of lipid metabolism and the role of esters in biological systems.
Industry: Used in the production of surfactants and emulsifiers, which are important in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism by which hexadecyl 4-chlorobutyrate exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as hydrolysis, reduction, or substitution. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the breakdown and synthesis of fatty acids and esters.
Comparación Con Compuestos Similares
Hexadecyl 4-chlorobutyrate can be compared with other similar compounds such as:
Hexadecyl acetate: Another ester with similar physical properties but different reactivity due to the absence of a chlorine atom.
Hexadecyl butyrate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Hexadecyl 4-bromobutyrate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
68516-31-4 |
|---|---|
Fórmula molecular |
C20H39ClO2 |
Peso molecular |
347.0 g/mol |
Nombre IUPAC |
hexadecyl 4-chlorobutanoate |
InChI |
InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-20(22)17-16-18-21/h2-19H2,1H3 |
Clave InChI |
AIPUZHUOTILFRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


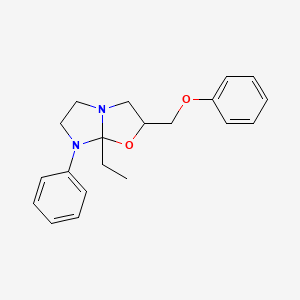

![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
